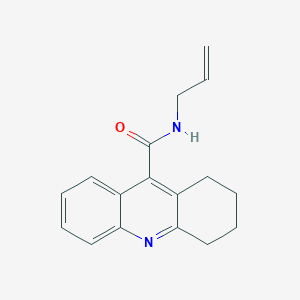
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydroacridine with allyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes . This intercalation can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide can be compared with other acridine derivatives such as:
1,2,3,4-tetrahydro-9-acridinecarboxamide: Lacks the allyl group, which may affect its biological activity and chemical reactivity.
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: Contains a butyl group instead of an allyl group, which may influence its solubility and interaction with biological targets.
N-phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: Contains a phenyl group, which may enhance its ability to intercalate into DNA and affect its biological activity.
This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
345208-39-1 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
N-prop-2-enyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H18N2O/c1-2-11-18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h2-3,5,7,9H,1,4,6,8,10-11H2,(H,18,20) |
Clave InChI |
SIZZIFZNPOQJSV-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
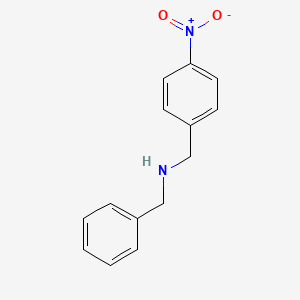

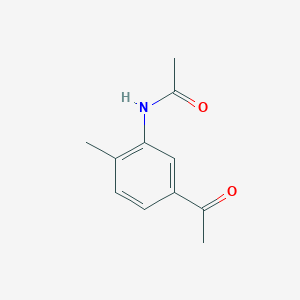
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)
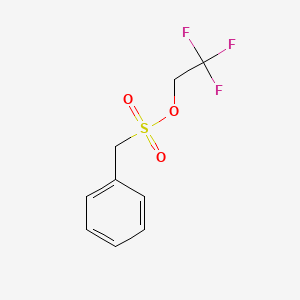


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

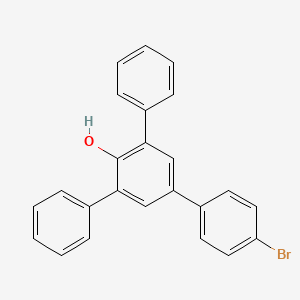
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

